2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde
Description
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorophenoxymethyl group and at position 4 with a carbaldehyde moiety. Its molecular formula is C₁₁H₈ClNO₂S, with a molecular weight of 253.70 g/mol (CAS: 1082312-23-9) . Its structure combines a thiazole ring’s electron-rich properties with the electrophilic carbaldehyde group, making it versatile for further functionalization.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-1-3-10(4-2-8)15-6-11-13-9(5-14)7-16-11/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGLEIDTMTVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde typically involves the reaction of 4-chlorophenol with thiazole derivatives. One common method includes the use of 2-(4-chlorophenoxymethyl)benzoyl chloride as a starting material. This compound is reacted with ammonium thiocyanate in acetone under reflux conditions to form the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenoxy group under basic conditions.
Major Products:
Oxidation: Formation of 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biological processes. For instance, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets are still under investigation, but its antimicrobial activity suggests a broad spectrum of action .
Comparison with Similar Compounds
Structural and Electronic Variations
- Substituent Position and Linkage: The target compound’s phenoxymethyl group at position 2 introduces an ether linkage, enhancing solubility compared to direct aryl-substituted analogs (e.g., 2-(4-bromophenyl)-thiazole-4-carbaldehyde) .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-(trifluoromethyl)-thiazole-4-carbaldehyde significantly lowers electron density at the thiazole ring, altering reactivity in nucleophilic substitutions .
Physicochemical Properties
- Molecular Weight and Polarity: The phenoxymethyl group contributes to higher molecular weight (253.70 g/mol) compared to simpler analogs like 2-(4-fluorophenyl)-thiazole-4-carbaldehyde (207.22 g/mol) .
- Thermal Stability: No direct data are provided, but crystallographic studies of related thiazoles (e.g., pyrazole-thiazole hybrids) suggest stable packing modes due to hydrogen bonding and π-π interactions .
Biological Activity
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The compound's structure includes a thiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets. The presence of the 4-chlorophenoxymethyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. This compound exhibits significant antimicrobial activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common bacterial strains like Staphylococcus aureus and Escherichia coli range from 10 to 40 µg/mL, indicating potent antibacterial effects .
- Fungal Activity : It also shows efficacy against fungi such as Candida albicans, with similar MIC values observed .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10-40 |
| Escherichia coli | 10-40 |
| Candida albicans | 10-40 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Inhibition Rates : The compound demonstrated significant cytotoxicity with IC50 values less than that of standard chemotherapeutics like doxorubicin in certain assays .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <5 |
| HepG2 | <5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : Studies suggest that it may inhibit key enzymes involved in cellular processes, such as carbonic anhydrases and other metabolic pathways essential for tumor growth .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives, including this compound. These derivatives were tested for their anticancer properties using both in vitro and in vivo models. The results indicated that modifications in the thiazole structure could enhance anticancer activity significantly.
Study Summary
- Objective : To evaluate the anticancer potential of thiazole derivatives.
- Method : In vitro assays on MCF-7 and HepG2 cells.
- Findings : Several derivatives exhibited IC50 values lower than standard treatments, suggesting enhanced efficacy.
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via Vilsmeier-Haack formylation or Hantzsch thiazole condensation . For example, Vilsmeier-Haack reactions involve treating precursors like pyrazolones with POCl₃ and DMF under reflux (60–80°C), achieving moderate yields (50–70%) . Hantzsch condensation employs thiosemicarbazones and α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) in ethanol under reflux, with yields dependent on substituent electronic effects . Optimize solvent polarity and temperature to minimize side products like hydrolyzed intermediates.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and thiazole/aryl carbons. Coupling patterns distinguish substituents on the chlorophenoxymethyl group .
- X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-III for visualizing molecular geometry. Hydrogen bonding and π-π stacking interactions can be analyzed using crystallographic data .
Q. How can purity and stability be assessed during storage?
Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30). Monitor aldehyde oxidation by tracking peak shifts or new signals in -NMR. Store under inert gas (N₂/Ar) at −20°C to prevent degradation .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
Apply density functional theory (DFT) with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic (thiazole sulfur) and electrophilic (aldehyde carbonyl) sites. Compare correlation-energy models (e.g., Colle-Salvetti) to assess electron density distributions . Solvent effects can be modeled using the polarizable continuum model (PCM).
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Replace the 4-chlorophenoxymethyl group with electron-withdrawing groups (e.g., nitro) to increase electrophilicity for nucleophilic targets.
- Introduce heterocyclic substituents (e.g., pyridyl) to improve solubility and binding affinity. Validate hypotheses via molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases, using crystallographic data from related thiazoles .
Q. How should contradictory data on reaction outcomes be resolved (e.g., competing pathways)?
- Mechanistic studies : Use -labeling or kinetic isotope effects to trace aldehyde formation versus hydrolysis.
- In situ IR spectroscopy monitors intermediates (e.g., iminium ions in Vilsmeier-Haack reactions).
- Compare activation energies (DFT) for competing pathways and adjust catalysts (e.g., Lewis acids) to favor desired products .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use guest molecules (e.g., dimethyl sulfoxide) to stabilize lattice packing.
- Temperature-gradient methods : Slowly cool saturated ethanol/water solutions (50:50) from 60°C to 4°C.
- If twinning occurs, employ SHELXD for structure solution and refine with TWINLAW .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
